Add 17014

Description

Properties

CAS No. |

55643-87-3 |

|---|---|

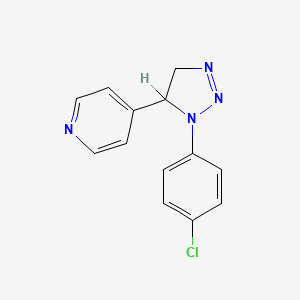

Molecular Formula |

C13H11ClN4 |

Molecular Weight |

258.70 g/mol |

IUPAC Name |

4-[3-(4-chlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine |

InChI |

InChI=1S/C13H11ClN4/c14-11-1-3-12(4-2-11)18-13(9-16-17-18)10-5-7-15-8-6-10/h1-8,13H,9H2 |

InChI Key |

VVRREURVTJNTQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-chlorophenyl)-5-(4-pyridyl)delta(2)-1,2,3-triazoline ADD 17014 ADD-17014 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADD-17014 involves the formation of a 1,2,3-triazoline ring, which is a key structural component of the compound. The synthetic route typically starts with the preparation of an azide intermediate, which then undergoes a cycloaddition reaction with an alkyne to form the triazoline ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of ADD-17014 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ADD-17014 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.

Reduction: Reduction reactions can modify the triazoline ring, potentially leading to the formation of different analogs.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the synthesis of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can yield reduced triazoline derivatives. Substitution reactions can produce a variety of substituted triazolines with different pharmacological profiles.

Scientific Research Applications

ADD-17014 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity of triazoline rings and their derivatives.

Biology: The compound’s anticonvulsant properties make it a valuable tool in studying neurological disorders and seizure mechanisms.

Medicine: ADD-17014 is investigated for its potential use in treating epilepsy and other seizure-related conditions.

Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism by which ADD-17014 exerts its anticonvulsant effects involves the modulation of neurotransmitter activity in the brain. The compound is believed to interact with specific molecular targets, such as voltage-gated sodium channels and gamma-aminobutyric acid (GABA) receptors. By modulating these pathways, ADD-17014 helps to stabilize neuronal activity and prevent seizures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole derivatives are widely studied for their biological and electronic properties. Below, we compare 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine with analogs in terms of structure , synthesis , and reported activities .

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

The dihydrotriazole core introduces partial saturation, reducing aromaticity versus fully unsaturated triazoles, which may alter π-stacking interactions in biological systems.

Heterocyclic Diversity :

- Pyridine vs. Coumarin : The target compound’s pyridine ring offers a rigid, planar structure, while coumarin-containing analogs (e.g., compound 4i in ) include fused benzopyrone systems, which are larger and more lipophilic .

Computational Insights

For example:

- The 4-chlorophenyl group may create localized negative regions, affecting ligand-receptor interactions.

- Comparative electron density maps with coumarin hybrids might reveal differences in charge distribution critical for bioactivity .

Biological Activity

The compound 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula of 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine is , with a molecular weight of 253.7 g/mol. The compound features a pyridine ring and a triazole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance:

- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds with the 4-chlorophenyl group exhibited significant activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 3.12 | Staphylococcus aureus |

| Triazole Derivative B | 6.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied:

- In Vitro Studies : Research demonstrated that certain triazole compounds exhibited cytotoxic effects against various cancer cell lines. For example, a derivative was found to have an IC50 value of 27.3 μM against the T47D breast cancer cell line .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Triazole Derivative C |

| T47D (Breast) | 27.3 | Triazole Derivative D |

Anti-inflammatory Activity

Triazoles are also noted for their anti-inflammatory properties:

- Mechanism of Action : Some studies suggest that triazoles inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, one compound demonstrated superior antimicrobial activity against Enterobacter aerogenes, with an MIC of 4 μg/mL. This efficacy was attributed to the presence of the chlorophenyl group enhancing membrane permeability .

Case Study 2: Anticancer Properties

A derivative tested against MCF-7 (breast cancer) cells showed significant cytotoxicity with an IC50 value of 15 μM. The study highlighted the role of the triazole ring in inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.